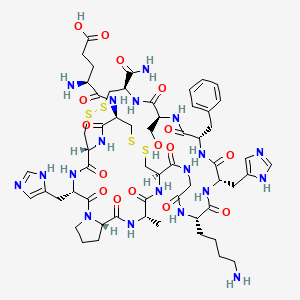
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester
Descripción general
Descripción
CP-532623 is a potent inhibitor of cholesteryl ester transfer protein (CETP) that leads to elevated high-density lipoprotein cholesterol levels. CP-532623 is structurally related to Torcetrapib.
Aplicaciones Científicas De Investigación
CP-532623: Scientific Research Applications
Cardiovascular Health: CP-532623 is known as a potent inhibitor of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. By inhibiting CETP, CP-532623 leads to elevated levels of high-density lipoprotein (HDL) cholesterol, commonly referred to as ‘good cholesterol’. This mechanism suggests potential applications in the treatment and prevention of cardiovascular diseases by improving lipid profiles .
Drug Development: Although the research and development of CP-532623 as a drug have been discontinued, its structural relation to Torcetrapib, another CETP inhibitor, indicates that it could serve as a lead compound for the development of new CETP inhibitors. These compounds could be explored for their therapeutic potential in cardiovascular diseases .
Metabolic Syndrome Management: Given its impact on cholesterol levels, CP-532623 may have applications in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. By potentially improving cholesterol transport and metabolism, it could help in managing this syndrome .
Pharmacokinetics Studies: CP-532623 can be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of CETP inhibitors. This information is crucial for designing drugs with optimal efficacy and safety profiles .
Comparative Studies: Researchers can use CP-532623 to conduct comparative studies with other CETP inhibitors to determine the most effective compounds or to understand the structure-activity relationship (SAR) that governs CETP inhibition .
Genetic Research: CP-532623 might be used in genetic research to study the genetic factors that influence CETP activity and how these factors correlate with cardiovascular risk or response to CETP inhibitors .
Mecanismo De Acción
Target of Action
CP-532623, also known as (2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester, is primarily targeted at the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse transport of cholesterol, where it facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins .
Mode of Action
CP-532623 acts as a CETP inhibitor . By inhibiting CETP, CP-532623 prevents the transfer of cholesteryl esters from HDL, thereby leading to an increase in HDL cholesterol levels . This mechanism is similar to that of Torcetrapib, a compound to which CP-532623 is structurally related .
Biochemical Pathways
The primary biochemical pathway affected by CP-532623 is the reverse cholesterol transport pathway . By inhibiting CETP, CP-532623 increases HDL cholesterol levels, which can promote the removal of cholesterol from peripheral tissues and its return to the liver for excretion .
Pharmacokinetics
It is known that cp-532623 is highly lipophilic , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. It has been reported that CP-532623 is highly lymphatically transported, and this transport is closely correlated with the drug’s affinity for ex-vivo lymph lipoproteins or triglyceride emulsions .
Result of Action
The primary molecular effect of CP-532623 is the elevation of HDL cholesterol levels . This can potentially lead to a decrease in the risk of atherosclerosis and other cardiovascular diseases, as HDL cholesterol is often referred to as ‘good cholesterol’ due to its role in removing cholesterol from the body .
Action Environment
The action of CP-532623 can be influenced by various environmental factors. For instance, food has been shown to enhance the oral bioavailability of CP-532623 and the proportion of the absorbed dose transported via the lymph . Additionally, the solubility of CP-532623 in mixtures of lipoprotein core and/or surface lipids can influence its lymphatic transport .
Propiedades
IUPAC Name |
propan-2-yl (2R,4S)-4-[acetyl-[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F9N2O3/c1-5-20-12-23(21-11-17(25(28,29)30)6-7-22(21)38(20)24(40)41-14(2)3)37(15(4)39)13-16-8-18(26(31,32)33)10-19(9-16)27(34,35)36/h6-11,14,20,23H,5,12-13H2,1-4H3/t20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPKOWFPVAXQFP-OFNKIYASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OC(C)C)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F9N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047279 | |
| Record name | CP-532623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S)-4-(Acetyl(3,5-bis(trifluoromethyl)benzyl)amino)-2-ethyl-6-trifluoromethyl-3,4-dihydro-2H-quinoline-1-carboxylic acid isopropyl ester | |
CAS RN |
261947-38-0 | |
| Record name | CP-532623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261947380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-532623 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261947-38-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-532623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KK52HG8DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















